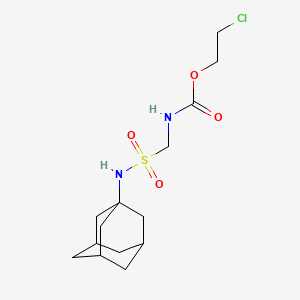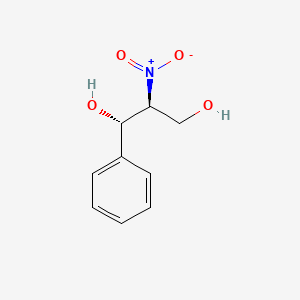
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is an organic compound with a nitro group and a phenyl group attached to a propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol typically involves the nitration of 1-phenylpropane-1,3-diol. One common method is the reaction of 1-phenylpropane-1,3-diol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-amino-1-phenylpropane-1,3-diol.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Nitro-1-phenylethanol: Similar structure but with a shorter carbon chain.
2-Nitro-1-phenylpropan-1-ol: Similar structure but with a hydroxyl group instead of a diol.
1-Nitro-2-phenylethane: Similar structure but with the nitro group on a different carbon.
Uniqueness
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is unique due to the presence of both a nitro group and a diol on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
CAS番号 |
5285-85-8 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
(1S,2S)-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H11NO4/c11-6-8(10(13)14)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9-/m0/s1 |
InChIキー |
KAPBNJZOLYDLQK-IUCAKERBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


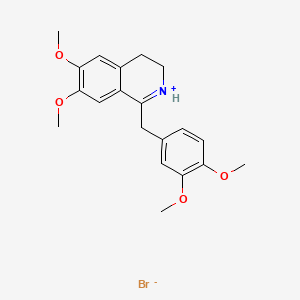
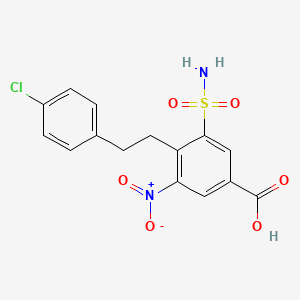
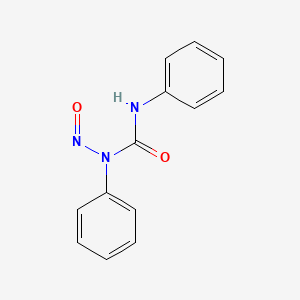

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

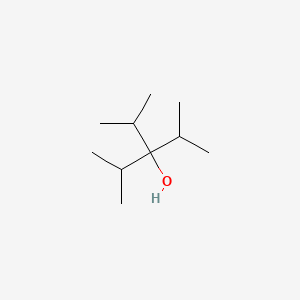
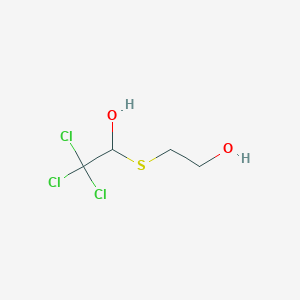

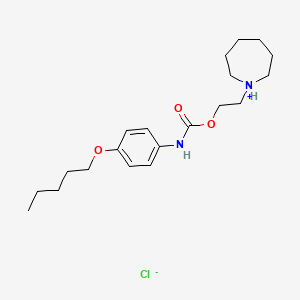
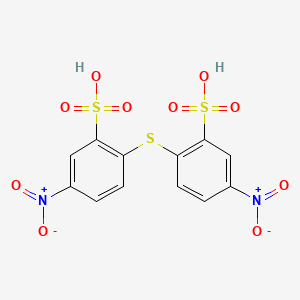
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)

